1-Bromo-3-[(methylsulfanyl)methyl]benzene
Overview
Description
1-Bromo-3-[(methylsulfanyl)methyl]benzene is an organic compound with the molecular formula C8H9BrS It is a brominated aromatic compound where a bromine atom is substituted at the first position of the benzene ring, and a methylsulfanyl group is attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(methylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(methylsulfanyl)methyl]benzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-) ions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.
Major Products:
Substitution: 3-[(Methylsulfanyl)methyl]phenol, 3-[(Methylsulfanyl)methyl]aniline, 3-[(Methylsulfanyl)methyl]thiophenol.
Oxidation: 1-Bromo-3-[(methylsulfinyl)methyl]benzene, 1-Bromo-3-[(methylsulfonyl)methyl]benzene.
Reduction: 3-[(Methylsulfanyl)methyl]benzene.
Scientific Research Applications
1-Bromo-3-[(methylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(methylsulfanyl)methyl]benzene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the methylsulfanyl group. The bromine atom can undergo nucleophilic substitution, while the methylsulfanyl group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in synthetic chemistry and biological studies.
Comparison with Similar Compounds
- 1-Bromo-4-[(methylsulfanyl)methyl]benzene
- 3-Bromothioanisole
- 4-Bromophenyl methyl sulfone
- 4-Bromoanisole
Uniqueness: 1-Bromo-3-[(methylsulfanyl)methyl]benzene is unique due to the specific positioning of the bromine atom and the methylsulfanyl group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its isomers and other similar compounds. For instance, the position of the substituents can significantly influence the compound’s reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-(methylsulfanylmethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYANMBFMSHEHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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